molecular formula C17H15FN4O B8478078 6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine CAS No. 917758-77-1

6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine

Cat. No. B8478078
Key on ui cas rn: 917758-77-1
M. Wt: 310.33 g/mol
InChI Key: AJURLFOFIZJYSF-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

A mixture of 4-chloro-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine (56 mg, 0.2 mmol) and morpholine (200 μl) in dioxane (5 ml) was refluxed for 1 hour. After concentration under reduced pressure, the residue was purified by silica gel flash chromatography, the mobile phase being a mixture of methanol and dichloromethane, in a volume ratio of 1:60, yielding the title compound (60 mg, yield 97%) as a white solid which was characterised by its mass spectrum as follows: MS (m/z): 311 ([M+H]+, 100).
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1>O1CCOCC1>[O:22]1[CH2:23][CH2:24][N:19]([C:2]2[C:3]3[N:11]=[C:10]([C:12]4[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=4)[CH:9]=[CH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH2:20][CH2:21]1

Inputs

Step One
Name
Quantity
56 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)C2=CC=C(C=C2)F
Name
Quantity
200 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography
ADDITION
Type
ADDITION
Details
a mixture of methanol and dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1C2=C(N=CN1)C=CC(=N2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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